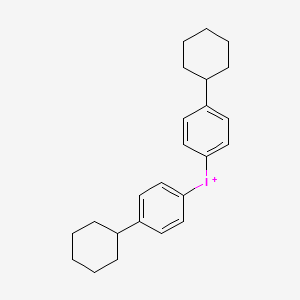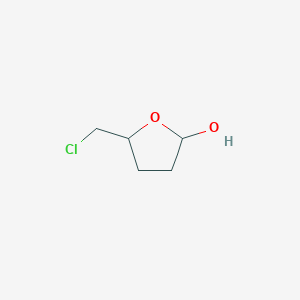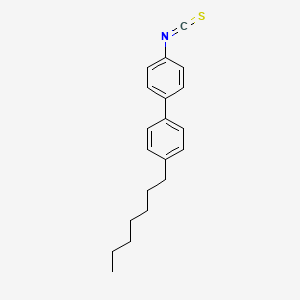
4-Heptyl-4'-isothiocyanato-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptyl-4’-isothiocyanato-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of a heptyl group and an isothiocyanato group attached to the biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptyl-4’-isothiocyanato-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Heptyl Group: The heptyl group can be introduced via a Friedel-Crafts alkylation reaction, where the biphenyl core reacts with a heptyl halide in the presence of a Lewis acid catalyst.
Introduction of the Isothiocyanato Group: The isothiocyanato group can be introduced through a nucleophilic substitution reaction, where the biphenyl derivative reacts with thiophosgene or a similar reagent.
Industrial Production Methods
Industrial production methods for 4-Heptyl-4’-isothiocyanato-1,1’-biphenyl may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Heptyl-4’-isothiocyanato-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the isothiocyanato group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the isothiocyanato group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium azide, alkyl halides, or Grignard reagents are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted biphenyl derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Heptyl-4’-isothiocyanato-1,1’-biphenyl has several scientific research applications:
Materials Science: It is used in the development of liquid crystal materials for display technologies.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with applications in drug discovery and development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Heptyl-4’-isothiocyanato-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The biphenyl core provides structural stability and can participate in π-π interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Heptyl-4’-biphenylcarbonitrile: Similar in structure but with a cyano group instead of an isothiocyanato group.
4-Heptyl-4’-biphenylamine: Contains an amine group instead of an isothiocyanato group.
4-Heptyl-4’-biphenylmethanol: Features a hydroxyl group instead of an isothiocyanato group.
Uniqueness
4-Heptyl-4’-isothiocyanato-1,1’-biphenyl is unique due to the presence of the isothiocyanato group, which imparts distinct reactivity and potential bioactivity. This makes it a valuable compound for research and industrial applications where specific chemical functionalities are required.
Eigenschaften
CAS-Nummer |
92444-12-7 |
|---|---|
Molekularformel |
C20H23NS |
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
1-heptyl-4-(4-isothiocyanatophenyl)benzene |
InChI |
InChI=1S/C20H23NS/c1-2-3-4-5-6-7-17-8-10-18(11-9-17)19-12-14-20(15-13-19)21-16-22/h8-15H,2-7H2,1H3 |
InChI-Schlüssel |
KFKPPHNZSHJXOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


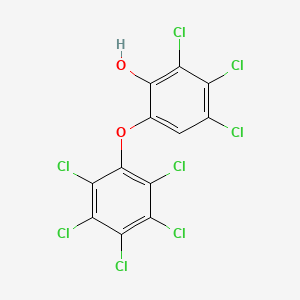

![10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one](/img/structure/B14362464.png)
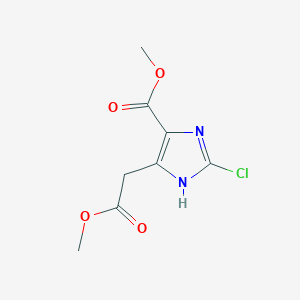

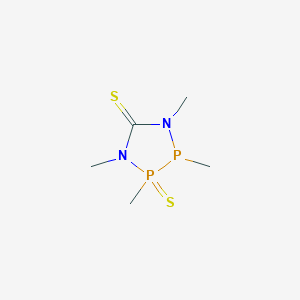
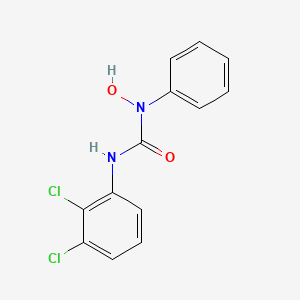

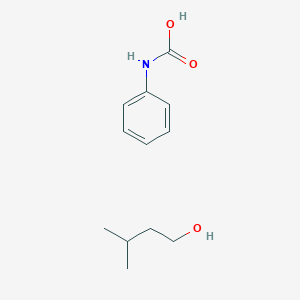
![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/structure/B14362504.png)
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
